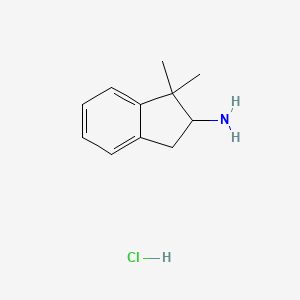
1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl It is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of an amine group and two methyl groups attached to the indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indanone, which is a key intermediate.
Reductive Amination: Indanone undergoes reductive amination with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride. This step introduces the amine group into the indane structure.
Methylation: The resulting amine is then methylated using methyl iodide or a similar methylating agent to introduce the two methyl groups.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Indanone derivatives.
Reduction Products: Fully saturated indane derivatives.
Substitution Products: Various N-substituted derivatives.
Scientific Research Applications
1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylindane: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Aminoindane: Similar structure but without the two methyl groups, leading to different chemical and biological properties.
1,3-Dimethyl-2-imidazolidinone: A homolog with different functional groups, resulting in distinct reactivity and applications.
Uniqueness
1,1-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of both the amine group and the two methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroinden-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)9-6-4-3-5-8(9)7-10(11)12;/h3-6,10H,7,12H2,1-2H3;1H |
InChI Key |
QMMYWLHHHBPENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC2=CC=CC=C21)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


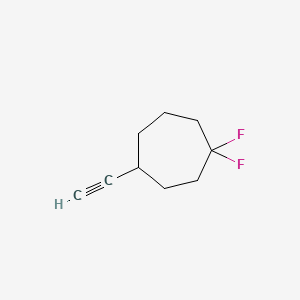
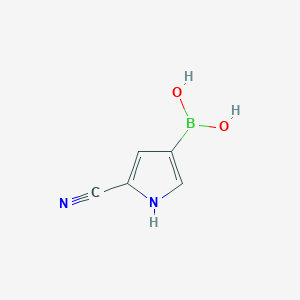
![5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)

![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)
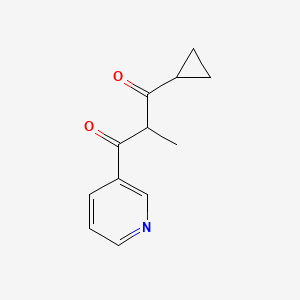
![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
![2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13481074.png)

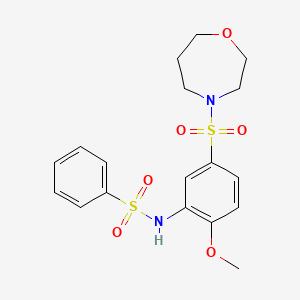
![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)
